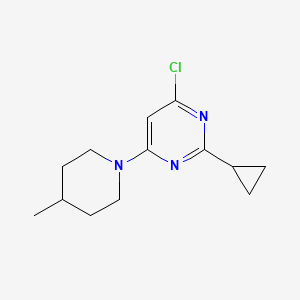

4-Chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine

Descripción general

Descripción

4-Chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro group at the 4th position, a cyclopropyl group at the 2nd position, and a 4-methylpiperidin-1-yl group at the 6th position of the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent such as diazomethane.

Chlorination: The chloro group is introduced at the 4th position using a chlorinating agent like thionyl chloride or phosphorus oxychloride.

Substitution with 4-Methylpiperidine: The final step involves the substitution of the 6th position with 4-methylpiperidine, which can be achieved through a nucleophilic substitution reaction using 4-methylpiperidine and a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis systems.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of corresponding pyrimidine N-oxide.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 4-chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine exhibit promising anticancer properties. The compound's ability to interact with specific biological targets may inhibit tumor growth or induce apoptosis in cancer cells. For instance, derivatives of pyrimidine have been studied for their potential to inhibit kinases involved in cancer progression .

Neuropharmacology

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, could lead to the development of new therapies for conditions such as depression or schizophrenia .

Agricultural Applications

Pesticides and Herbicides

The structure of this compound allows it to be explored as a candidate for agrochemical development. Its potential effectiveness as a herbicide or pesticide stems from its ability to disrupt biological processes in target organisms, possibly by inhibiting key enzymes or hormonal pathways essential for growth and reproduction .

Material Science

Organic Electronics

Research into the use of pyrimidine derivatives in material science has shown that compounds like this compound can serve as building blocks for organic semiconductors. Their electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells, contributing to advancements in flexible electronics.

Table 1: Summary of Research Findings on this compound

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-2-cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidine

- 4-Chloro-2-cyclopropyl-6-(4-ethylpiperidin-1-yl)pyrimidine

- 4-Chloro-2-cyclopropyl-6-(4-phenylpiperidin-1-yl)pyrimidine

Uniqueness

4-Chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperidin-1-yl group enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development.

Actividad Biológica

4-Chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 227.7 g/mol. The structure includes a pyrimidine ring substituted with a cyclopropyl group and a piperidine moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of antitumor and antiparasitic effects. The following sections summarize key findings from recent studies.

Antitumor Activity

Several studies have demonstrated the potential of this compound as an anticancer agent. For instance, it has been shown to inhibit specific cancer cell lines by interfering with cellular pathways essential for tumor growth. The mechanism often involves the inhibition of kinases or other enzymes critical for cancer cell proliferation.

Table 1: Summary of Antitumor Activity

Antiparasitic Activity

In addition to its antitumor properties, the compound has shown promise in antiparasitic applications, particularly against malaria and other protozoan infections. Its efficacy is often attributed to its ability to disrupt metabolic processes in parasites.

Table 2: Summary of Antiparasitic Activity

| Study Reference | Parasite Type | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Plasmodium falciparum | 0.064 | Inhibition of PfATP4 Na+-ATPase activity | |

| Trypanosoma brucei | 0.115 | Interference with glycolysis pathways |

Case Study 1: Anticancer Efficacy

A study conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in significant cell death at concentrations as low as 5 µM. The study suggested that the compound induces apoptosis through the activation of caspases, thereby promoting programmed cell death.

Case Study 2: Antimalarial Potential

Another investigation assessed the compound's activity against Plasmodium falciparum, where it demonstrated an EC50 value of 0.064 µM. This study highlighted the compound's ability to inhibit PfATP4, a sodium pump crucial for the parasite's survival, indicating its potential as a lead compound for antimalarial drug development.

Propiedades

IUPAC Name |

4-chloro-2-cyclopropyl-6-(4-methylpiperidin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3/c1-9-4-6-17(7-5-9)12-8-11(14)15-13(16-12)10-2-3-10/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNVBKMKFDAXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC(=NC(=N2)C3CC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.